![molecular formula C13H16BClN2O2 B1429158 5-氯-3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吡咯并[2,3-B]吡啶 CAS No. 1400994-91-3](/img/structure/B1429158.png)

5-氯-3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吡咯并[2,3-B]吡啶

描述

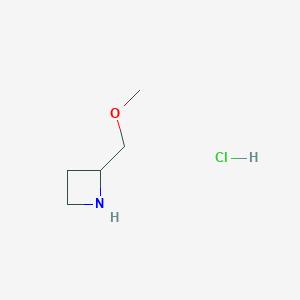

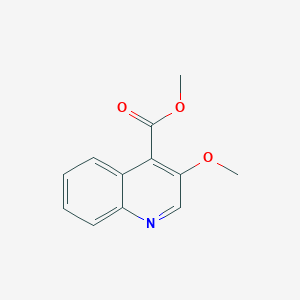

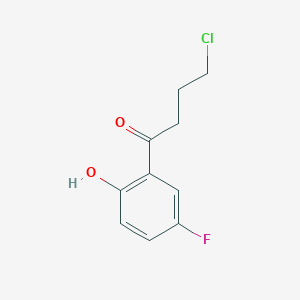

The compound “5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine” is likely a boronic ester derivative. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The compound likely contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring. It also contains a boronic ester group, which consists of a boron atom bonded to two oxygen atoms and a carbon atom .Chemical Reactions Analysis

Boronic esters are known to participate in various types of chemical reactions, most notably Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic ester reacts with a halide or pseudohalide in the presence of a palladium catalyst to form a new carbon-carbon bond .科学研究应用

合成及结构分析

合成方法: 该化合物通过多步取代反应合成,表明其化学结构复杂,需要精确的合成方法 (黄等人,2021)。

结构确认: 红外光谱、核磁共振波谱和质谱等技术用于确认 5-氯-3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吡咯并[2,3-b]吡啶 等化合物的结构。这些方法确保了化学成分和结构的准确性 (黄等人,2021)。

化学反应性和稳定性

构象分析: 使用密度泛函理论 (DFT) 计算具有相似化学骨架的化合物的分子结构。该分析有助于理解化合物的稳定性和反应性 (J. Sopková-de Oliveira Santos 等人,2003)。

理化性质: 分子静电势和前沿分子轨道的研究提供了对这些化合物的理化性质的见解,这对于在材料科学和药理学等各个领域的潜在应用至关重要 (黄等人,2021)。

在高分子科学中的应用

聚合物合成: 该化合物用于合成深色聚合物。这些聚合物具有高分子量和在普通有机溶剂中的溶解性,表明在材料科学中具有潜在应用 (Irina Welterlich 等人,2012)。

发光性质: 在光电子学领域,5-氯-3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吡咯并[2,3-b]吡啶 的某些衍生物用于制备发光聚合物。这些材料因其在发光器件中的潜力而受到研究 (朱宇等人,2007)。

药物研究

药物合成: 它作为药物化合物合成中的关键中间体,尤其是在开发新的具有药用价值的结构方面。这种合成技术可以放大用于大规模生产 (保罗·A·贝塞尔等人,2012)。

放射性药物应用: 该化合物用于高产合成放射性药物及其非放射性配体。这突出了其在核医学中用于诊断目的的作用 (玄贞金和 Y. Choe,2020)。

安全和危害

未来方向

The use of boronic esters in organic synthesis, particularly in cross-coupling reactions, is a well-established and active area of research. Future directions could include the development of new synthetic methods involving boronic esters, as well as the exploration of their use in the synthesis of complex organic molecules .

作用机制

Mode of Action

Compounds with a similar structure, such as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, are known to be used in the preparation of polyazatriaryl ligands by sequential borylation/suzuki-miyaura coupling . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

It’s worth noting that boronic acids and their derivatives, such as this compound, are often used in the suzuki-miyaura coupling reaction, a type of palladium-catalyzed cross coupling reaction . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .

Result of Action

Given its potential use in the suzuki-miyaura coupling reaction, it may play a role in the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction typically requires a palladium catalyst and a base . The reaction is also often performed in an aqueous solution . Therefore, these conditions might influence the compound’s action.

属性

IUPAC Name |

5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)10-7-17-11-9(10)5-8(15)6-16-11/h5-7H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKSLJNKWGNLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=C(C=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate](/img/structure/B1429080.png)

![4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1429086.png)

![ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate](/img/structure/B1429091.png)

![1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1429092.png)